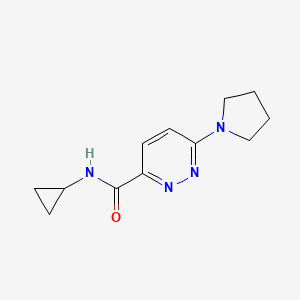![molecular formula C12H25N3O2 B2873893 [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1353960-79-8](/img/structure/B2873893.png)
[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H22N4O2 . It is a tert-butyl ester derivative of piperazine-1-carboxylic acid, which contains an aminoethyl group . It is often used as a building block in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be influenced by its electron poor and sterically hindered amine in combination with a hindered carboxylic acid containing a tert-butyl ester that is sensitive to forcing conditions . A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed .Scientific Research Applications
Synthetic and Crystallographic Studies
One study involves the synthesis and crystallographic analysis of a compound prepared from 3-amino-9-ethylcarbazole, highlighting the structural characteristics and crystal packing interactions, which could inform the development of new materials or drugs (Kant, Singh, & Agarwal, 2015).
Chemical Synthesis and Application
Another aspect of research involves the chemical synthesis of biologically active compounds, such as sedridines and ethylnorlobelols, demonstrating the utility of related ester compounds as chiral building blocks in stereoselective syntheses (Passarella et al., 2005).
Molecular Structure Analysis
The molecular structure of cyclic amino acid esters derived from similar compounds has been studied, indicating potential applications in the design of cyclic peptides or as intermediates in organic synthesis (Moriguchi et al., 2014).
Biological Evaluation
Investigations into the photolysis of N-substituted O-alkylurethanes shed light on reaction mechanisms that could be relevant for understanding the stability and degradation of carbamate pesticides or related pharmaceuticals (Schultze, 1973).
Anticancer Potential
Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids explores their synthesis and evaluation as promising anticancer agents, indicating the potential medicinal applications of these compounds (Rehman et al., 2018).
Safety and Hazards
While specific safety and hazard information for this compound was not found in the search results, compounds of similar structure, such as 1-BOC-4-(2-aminoethyl)piperazine, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Future Directions
The future directions for the study and application of this compound could potentially involve further exploration of its synthesis methods, particularly for the production of pharmaceuticals and other organic compounds . Additionally, more detailed investigation into its physical and chemical properties, as well as its safety and hazards, would be beneficial for its safe and effective use .
properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJMURMLAJARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-(difluoromethyl)thieno[2,3-b]thiophene](/img/structure/B2873811.png)



![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)
![N-[4-(benzyloxy)phenyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2873818.png)


![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)



